Cas no 2039-50-1 (5-(Bromomethyl)-3-phenylisoxazole)

5-(Bromomethyl)-3-phenylisoxazole is a versatile brominated isoxazole derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. The presence of a reactive bromomethyl group at the 5-position allows for efficient functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and the construction of more complex heterocyclic frameworks. The 3-phenyl substituent enhances stability while contributing to its utility in medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals, due to its well-defined reactivity and compatibility with diverse synthetic routes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
5-(Bromomethyl)-3-phenylisoxazole structure
2039-50-1 structure
Product Name:5-(Bromomethyl)-3-phenylisoxazole
CAS No:2039-50-1
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD00159724
CID:42340
PubChem ID:2748796
Update Time:2025-10-28

5-(Bromomethyl)-3-phenylisoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-3-phenylisoxazole
    • 5-(bromomethyl)-3-phenyl-1,2-oxazole
    • 5-Bromomethyl-3-phenyl-isoxazole
    • 3-Phenyl-5-brommethyl-isoxazol
    • 3-phenyl-5-bromomethylisoxazole
    • 5-Brommethyl-3-phenyl-isoxazol
    • CS-0085323
    • AMY18848
    • FT-0651407
    • 5-(Bromomethyl)-3-phenylisoxazole, AldrichCPR
    • EN300-76253
    • 5-bromomethyl-3-phenylisoxazole
    • 2039-50-1
    • 5-(bromomethyl)-3-phenyl-1, 2-oxazole
    • SCHEMBL4981360
    • AS-5920
    • ANRMBFFXQKJEIS-UHFFFAOYSA-N
    • Isoxazole, 5-(bromomethyl)-3-phenyl-
    • A879651
    • AKOS004904297
    • Z1187834656
    • MFCD00159724
    • DTXSID40372738
    • DB-066192
    • G29458
    • DTXCID90323770
    • FB150910
    • 692-359-0
    • MDL: MFCD00159724
    • Inchi: 1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
    • InChI Key: ANRMBFFXQKJEIS-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(C2C=CC=CC=2)=NO1

Computed Properties

  • Exact Mass: 236.97900
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Melting Point: 82.5-85
  • PSA: 26.03000
  • LogP: 3.23650

5-(Bromomethyl)-3-phenylisoxazole Security Information

  • Hazard Statement: Corrosive
  • Hazard Category Code: 22
  • Hazardous Material Identification: C

5-(Bromomethyl)-3-phenylisoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Bromomethyl)-3-phenylisoxazole Suppliers

Amadis Chemical Company Limited
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(CAS:2039-50-1)5-(Bromomethyl)-3-phenylisoxazole
Order Number:A879651
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:01
Price ($):1635.0
Email:sales@amadischem.com

5-(Bromomethyl)-3-phenylisoxazole Related Literature

  • 1. Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime
    Corrado Caristi,Mario Gattuso J. Chem. Soc. Perkin Trans. 1 1974 679
  • 2. Generation of nitrite oxides via O-tributylstannyl aldoximes; application to the synthesis of isoxazolines and isoxazoles
    Osamu Moriya,Hideo Takenaka,Masaichi Iyoda,Yoshikiyo Urata,Takeshi Endo J. Chem. Soc. Perkin Trans. 1 1994 413

Additional information on 5-(Bromomethyl)-3-phenylisoxazole

Introduction to 5-(Bromomethyl)-3-phenylisoxazole (CAS No. 2039-50-1)

5-(Bromomethyl)-3-phenylisoxazole, with the chemical formula C₉H₇BrN₂O, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound, identified by its CAS number 2039-50-1, has garnered attention due to its versatile structural framework, which makes it a valuable building block for synthesizing various bioactive molecules. The presence of both a bromomethyl group and a phenylisoxazole core provides unique reactivity, enabling diverse functionalization strategies that are crucial for drug discovery and material science applications.

The bromomethyl substituent at the 5-position of the isoxazole ring introduces a highly reactive site for nucleophilic substitution reactions, facilitating the introduction of different pharmacophores. This feature is particularly advantageous in medicinal chemistry, where rapid and efficient diversification of molecular structures is essential for identifying lead compounds. In contrast, the phenylisoxazole moiety contributes to the compound's overall stability and electronic properties, influencing its interactions with biological targets. The combination of these structural elements makes 5-(Bromomethyl)-3-phenylisoxazole a compelling candidate for further exploration in synthetic chemistry.

Recent advancements in the field of isoxazole derivatives have highlighted the potential of this scaffold in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications around the isoxazole ring can modulate binding affinity to enzymes and receptors, making it a promising platform for developing novel therapeutic agents. The bromomethyl group, in particular, has been exploited to introduce bioisosteric replacements or to link different pharmacophoric units through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations have enabled the synthesis of complex molecules with tailored biological activities.

In the context of pharmaceutical research, 5-(Bromomethyl)-3-phenylisoxazole has been employed in the development of compounds targeting neurological disorders, infectious diseases, and cancer. Its structural flexibility allows chemists to explore diverse chemical spaces, increasing the likelihood of discovering molecules with improved pharmacokinetic profiles and reduced side effects. For example, recent publications have described its use in generating derivatives with potential antiviral and anti-inflammatory properties. The ability to rapidly modify the bromomethyl group into other functional moieties has streamlined the process of hypothesis-driven drug design.

The agrochemical industry has also benefited from the utility of 5-(Bromomethyl)-3-phenylisoxazole as a precursor for novel pesticides and herbicides. The phenylisoxazole scaffold is known to exhibit herbicidal activity by inhibiting key enzymatic pathways in plants. By leveraging the reactivity of the bromomethyl group, researchers can introduce substituents that enhance selectivity or bioavailability, leading to more effective crop protection agents. This dual functionality underscores the compound's importance as a synthetic intermediate across multiple domains.

From a synthetic chemistry perspective, 5-(Bromomethyl)-3-phenylisoxazole exemplifies the power of heterocyclic chemistry in creating molecules with tailored properties. The isoxazole ring itself is a privileged scaffold that has been extensively studied for its biological relevance and synthetic accessibility. The introduction of electron-withdrawing groups such as bromine at strategic positions enhances reactivity while maintaining structural integrity. This balance between reactivity and stability makes it an ideal candidate for further derivatization.

The versatility of 5-(Bromomethyl)-3-phenylisoxazole extends beyond pharmaceuticals and agrochemicals; it also finds applications in material science and catalysis. For instance, its derivatives have been explored as ligands in transition metal catalysis, where they facilitate various organic transformations under mild conditions. The ability to functionalize both the bromomethyl group and the phenyl ring allows for fine-tuning of electronic properties, which can influence catalytic activity and selectivity.

In conclusion, 5-(Bromomethyl)-3-phenylisoxazole (CAS No. 2039-50-1) represents a cornerstone in modern chemical synthesis due to its unique structural features and broad applicability. Its role as an intermediate in drug discovery underscores its importance in advancing therapeutic solutions for global health challenges. As research continues to uncover new methodologies for functionalizing this scaffold, its relevance is expected to grow further. The combination of academic curiosity and industrial demand ensures that compounds like 5-(Bromomethyl)-3-phenylisoxazole will remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:2039-50-1)5-(Bromomethyl)-3-phenylisoxazole
A879651
Purity:99%
Quantity:25g
Price ($):1635.0
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